molecular formula C7H6IN3 B2851655 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1352396-72-5

3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B2851655
M. Wt: 259.05
InChI Key: UXVNENKDYVXQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is a type of heterocyclic compound . It is essentially planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .


Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” are part of the broader study of the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .

Scientific Research Applications

1H-pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines (5000 references, including nearly 2400 patents) and around 83,000 structures of 2H-pyrazolo[3,4-b]pyridines (nearly 2700 references, including 1500 patents) included in SciFinder .

The synthesis methods of 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Future Directions

The future directions for the research on “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” and similar compounds could involve further exploration of their synthesis methods, as well as their potential biomedical applications .

properties

IUPAC Name

3-iodo-6-methyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVNENKDYVXQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Citations

For This Compound
1
Citations
D Iijima, H Sugama, Y Takahashi, M Hirai… - Journal of Medicinal …, 2022 - ACS Publications
Renin is the rate-limiting enzyme in the renin–angiotensin–aldosterone system (RAAS) which regulates blood pressure and renal function and hence is an attractive target for the …
Number of citations: 1 pubs.acs.org

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